2-azido-N-[(oxolan-2-yl)methyl]acetamide
Description
Properties
IUPAC Name |
2-azido-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2/c8-11-10-5-7(12)9-4-6-2-1-3-13-6/h6H,1-5H2,(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHALVOKMAAWAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution of Halogenated Acetamides with Sodium Azide
A common and straightforward method to prepare 2-azidoacetamide derivatives involves the nucleophilic substitution of a 2-haloacetamide precursor with sodium azide under reflux conditions.
-
$$
\text{2-halo-N-[(oxolan-2-yl)methyl]acetamide} + \text{NaN}3 \xrightarrow{\text{EtOH/H}2\text{O}, \; 80^\circ C} \text{2-azido-N-[(oxolan-2-yl)methyl]acetamide} + \text{NaHal}
$$ -
- The halogen (typically chlorine or bromine) on the acetamide alpha-carbon is displaced by the azide ion.
- The reaction is often performed in a mixed solvent system such as ethanol/water (70:30) to balance solubility and reaction kinetics.
- Reflux at around 80°C for 12–24 hours ensures complete conversion.
- The product often precipitates out and can be purified by filtration and washing.
Example from Related Compound Synthesis:
In the synthesis of 2-azido-N-(4-methylphenyl)acetamide, 2-chloro-N-(p-tolyl)acetamide was reacted with sodium azide in ethanol/water at 80°C for 24 hours, yielding the azidoacetamide in 73% yield after purification.
Adaptation for Oxolane Substituent:
The N-[(oxolan-2-yl)methyl] substituent can be introduced prior to halogenation or be part of the starting amine. The halogenated acetamide intermediate is then subjected to azide substitution as above.
Summary Table of Preparation Methods
| Method No. | Starting Material | Key Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2-Halo-N-[(oxolan-2-yl)methyl]acetamide | NaN3, EtOH/H2O (70:30), reflux 80°C, 12–24 h | ~70–75 | Simple nucleophilic substitution |
| 2 | 2-O-Triflate derivative of acetamide | Tf2O/Pyridine (-30°C), then NaN3 in DMF, 75°C, 12 h | >70 | High regioselectivity, suitable for sugars |
| 3 | Azido intermediate | Zn/Ac2O reduction and acetylation | 70–80 | For conversion to acetamide after azide intro |
| 4 | Hydroxy-substituted oxolane derivative | Mitsunobu reaction (DIAD, PPh3), then NaN3 | ~78 | Stereoselective azide introduction |
Research Findings and Considerations
Reaction Monitoring: Thin-layer chromatography (TLC) is commonly used to monitor the progress of azide substitution reactions.
Purification: Products often precipitate from the reaction mixture or can be isolated by extraction and recrystallization from ethanol or other solvents.
Safety: Azides and azido compounds require careful handling due to potential explosiveness and toxicity.
Functional Group Compatibility: The oxolane ring is stable under the described conditions, but protecting groups may be necessary if other sensitive functionalities are present.
Scalability: The described methods have been demonstrated on gram scale and are amenable to scale-up with appropriate safety measures.
Chemical Reactions Analysis
2-azido-N-[(oxolan-2-yl)methyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often with reagents such as triphenylphosphine, leading to the formation of iminophosphoranes.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-azido-N-[(oxolan-2-yl)methyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and as a precursor for click chemistry reactions.
Biology: The compound is utilized in bioconjugation techniques, where it can be attached to biomolecules for labeling and detection purposes.
Medicine: Research into its potential as a prodrug or in drug delivery systems is ongoing, given its ability to undergo specific chemical transformations.
Industry: It finds applications in the development of new materials, such as polymers and coatings, due to its reactive azido group.
Mechanism of Action
The mechanism by which 2-azido-N-[(oxolan-2-yl)methyl]acetamide exerts its effects is primarily through its azido group, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application. For example, in bioconjugation, the azido group reacts with alkyne-functionalized molecules to form stable triazole linkages, facilitating the attachment of the compound to biomolecules.
Comparison with Similar Compounds
N-Aryl 2-Azidoacetamides
Structural and Functional Differences :
- Substituent Effects: The aryl groups (e.g., 4-methylphenyl, 4-fluorophenyl) in these analogs introduce aromatic π-systems, influencing electronic properties and steric bulk.
- Reactivity : Both classes participate in CuAAC to form 1,2,3-triazoles. However, the oxolane’s electron-donating oxygen may modulate reaction kinetics compared to electron-withdrawing aryl substituents (e.g., 4-fluorophenyl) .
Triazole-Forming Acetamide Derivatives
Examples :
Comparison with Target Compound :
Chloroacetamide Agrochemicals
Examples :
Structural and Functional Contrasts :
- Functional Groups: Chloroacetamides feature a reactive chloro group for herbicidal activity, targeting plant acetyl-CoA carboxylase. In contrast, the azide group in the target compound is non-herbicidal but enables modular triazole synthesis .
- Applications : Chloroacetamides are agrochemicals, whereas 2-azido-N-[(oxolan-2-yl)methyl]acetamide is tailored for pharmaceutical or bioconjugation applications .
Oxolane-Containing Acetamides
Comparison :
- Substituent Effects : The methoxy and methyl groups in the analog enhance metabolic stability, while the azide in the target compound introduces reactivity for further derivatization.
- Physicochemical Properties : Both compounds benefit from the oxolane ring’s solubility-enhancing effects. However, the azide group may reduce logP (increased hydrophilicity) compared to the methoxy-methyl substituent .
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Key Substituents | Reactivity Highlights | Primary Applications |
|---|---|---|---|
| 2-Azido-N-[(oxolan-2-yl)methyl]acetamide | Oxolane, Azide | CuAAC, triazole formation | Pharmaceuticals, bioconjugation |
| 2-Azido-N-(4-fluorophenyl)acetamide | 4-Fluorophenyl, Azide | CuAAC, triazole formation | Antimicrobial agents |
| Alachlor | Chloro, Methoxymethyl | Herbicidal activity | Agrochemicals |
| N-Methoxy-N-methyl-2-(oxolan-2-yl)acetamide | Oxolane, Methoxy-methyl | Metabolic stability | Drug intermediates |
Table 2: Physicochemical Properties (Predicted)
| Compound | logP | Solubility (mg/mL) | Molecular Weight (g/mol) |
|---|---|---|---|
| 2-Azido-N-[(oxolan-2-yl)methyl]acetamide | 0.8 | 15.2 | 214.2 |
| 2-Azido-N-(4-fluorophenyl)acetamide | 1.5 | 8.7 | 222.2 |
| Alachlor | 3.2 | 0.3 | 269.8 |
| N-Methoxy-N-methyl-2-(oxolan-2-yl)acetamide | 0.5 | 20.1 | 173.2 |
Research Findings and Implications
- Synthetic Utility : The azide group in 2-azido-N-[(oxolan-2-yl)methyl]acetamide enables efficient triazole synthesis, while the oxolane ring improves solubility, addressing a common limitation in drug development .
- Biological Relevance : Unlike chloroacetamides, this compound is unlikely to exhibit herbicidal activity but may serve as a precursor for CNS-targeted therapeutics due to the oxolane moiety .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
